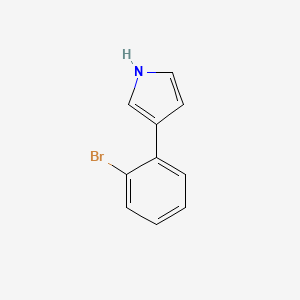

3-(2-bromophenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVLZMSELDLGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506171 | |

| Record name | 3-(2-Bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76304-46-6 | |

| Record name | 3-(2-Bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Bromophenyl 1h Pyrrole and Analogues

Strategies for Pyrrole (B145914) Ring Formation

The construction of the pyrrole nucleus is the cornerstone of synthesizing 3-(2-bromophenyl)-1H-pyrrole. Over the years, numerous methods have been established for this purpose, each with its own set of advantages and limitations.

Cyclization Reactions for Pyrrole Nucleus Construction

Cyclization reactions are a fundamental approach to forming the pyrrole ring. These reactions typically involve the formation of one or two new bonds to close a ring from an acyclic precursor.

The Paal-Knorr synthesis is a classic and widely used method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), often under acidic conditions. organic-chemistry.orgresearchgate.net The reaction is versatile, and various modifications have been developed to improve yields and expand its applicability. For instance, the use of acidic catalysts can accelerate the reaction, although strongly acidic conditions can sometimes lead to the formation of furan (B31954) byproducts. organic-chemistry.org

Recent advancements have focused on milder and more efficient catalytic systems. For example, iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation in water, providing good to excellent yields of N-substituted pyrroles under very mild conditions. organic-chemistry.org The use of commercially available and inexpensive aluminas as heterogeneous catalysts has also been reported, offering operational simplicity, high yields, and the potential for catalyst recycling. mdpi.com Furthermore, a modular synthesis approach utilizing a modified Paal-Knorr reaction allows for the preparation of custom-designed monomers for conjugated polymers. nih.gov While direct synthesis of this compound via a standard Paal-Knorr reaction starting from a readily available 1,4-dicarbonyl precursor can be challenging, this methodology is crucial for creating a variety of substituted pyrrole analogues. google.com

Table 1: Examples of Modified Paal-Knorr Pyrrole Synthesis

| 1,4-Dicarbonyl Precursor | Amine | Catalyst/Conditions | Product | Reference |

| 2,5-Hexanedione | Aniline | Acetic Acid | 1-Phenyl-2,5-dimethylpyrrole | organic-chemistry.org |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride/Water | N-Substituted pyrroles | organic-chemistry.org |

| Acetonylacetone | Primary amines | CATAPAL 200 (Alumina) | N-Substituted pyrroles | mdpi.com |

| 1,4-Diketone | Alkoxyanilines | Acidic conditions | 2,5-Di(thiophen-2-yl)-1-H-arylpyrroles | nih.gov |

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group. wikipedia.org A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. Therefore, they are often prepared in situ from the corresponding oximes. wikipedia.org

The Hantzsch pyrrole synthesis is another classical method that utilizes the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This reaction provides a straightforward route to substituted pyrroles. Both the Knorr and Hantzsch syntheses are foundational methods in heterocyclic chemistry and have been adapted for the synthesis of a wide array of pyrrole derivatives. researchgate.net

Table 2: Comparison of Knorr and Hantzsch Pyrrole Syntheses

| Synthesis | Reactants | Key Features | Reference |

| Knorr Pyrrole Synthesis | α-Amino-ketone, β-Ketoester (or similar compound) | α-Amino-ketones are typically generated in situ. | wikipedia.org |

| Hantzsch Pyrrole Synthesis | β-Ketoester, Ammonia/Primary amine, α-Haloketone | A versatile method for preparing substituted pyrroles. | wikipedia.org |

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgacs.org Several MCRs have been developed for the synthesis of functionalized pyrroles. For example, a one-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde (B1195056) has been used to synthesize substituted pyrrole-3-carbaldehydes. nih.gov This approach has been successfully applied to the synthesis of 2-(2-bromophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde. nih.gov

Another example involves a copper-catalyzed three-component reaction of aldehydes, ketones, and alkyl isocyanoacetates, which proceeds via a [3+2] cycloaddition to yield 2,3,4-trisubstituted 1H-pyrroles. rsc.org These MCR strategies offer significant advantages in terms of efficiency and atom economy for accessing structurally diverse pyrrole derivatives.

Table 3: Examples of Multicomponent Reactions for Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aldimine (in situ) | Succinaldehyde | - | - | Substituted pyrrole-3-carbaldehydes | nih.gov |

| Aldehyde | Ketone | Alkyl isocyanoacetate | Copper catalyst | 2,3,4-Trisubstituted 1H-pyrroles | rsc.org |

| 2-Oxo-2H-chromene-3-carbaldehyde | Isocyanide | Aniline | - | Chromeno[4,3-b]pyrrol-4(1H)-ones | acs.org |

Base-mediated annulation and cycloaddition reactions provide another avenue for the synthesis of the pyrrole ring. The Barton-Zard pyrrole synthesis, for instance, involves the reaction of a nitroalkene with an isonitrile in the presence of a strong base to form the pyrrole ring. chim.it This method is particularly useful for synthesizing pyrroles with a free α-position.

Additionally, base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters has been developed for the synthesis of multisubstituted 5,6-dihydroindolizines. researchgate.net Another approach involves the base-mediated annulation of electron-deficient diazo compounds with nitroalkenes to form NH-pyrazoles, which can be seen as a related strategy for five-membered heterocycle synthesis. chim.it

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of pyrroles and other heterocycles. bohrium.com These methods often involve the activation of C-H bonds, allowing for the direct formation of C-C or C-N bonds. nih.govresearchgate.net For example, an efficient route to multisubstituted indoles and heterofused pyrroles has been developed through the intramolecular oxidative C-H activation-amination of enaminonitriles and enaminones. nih.gov This process utilizes a palladium acetate (B1210297)/cupric acetate catalytic system under an oxygen atmosphere or palladium acetate/silver carbonate with pivalic acid as an additive. nih.gov

Furthermore, palladium-catalyzed cyclization of γ,δ-unsaturated ketone O-pentafluorobenzoyloximes has been shown to produce pyrrole derivatives. acs.org The annulation of aryl heterocycles, including pyrroles, with strained alkenes like norbornene can also be achieved using palladium catalysis. acs.org Suzuki cross-coupling reactions of 3-iodo-2-formyl-1-tosylpyrroles with various arylboronic acids, including those with hindered and electron-rich or -poor substituents, have been successfully employed using a PdCl2(dppf) catalyst. researchgate.net These palladium-catalyzed methods offer high efficiency and functional group tolerance, making them valuable for the synthesis of complex pyrrole-containing molecules.

Table 4: Examples of Palladium-Catalyzed Cyclization for Pyrrole Synthesis

| Starting Material | Reagent/Conditions | Product Type | Key Feature | Reference |

| Enaminonitriles/Enaminones | Pd(OAc)₂/Cu(OAc)₂ or Pd(OAc)₂/Ag₂CO₃ | Multisubstituted indoles and heterofused pyrroles | Intramolecular C-H activation-amination | nih.gov |

| γ,δ-Unsaturated Ketone O-Pentafluorobenzoyloximes | Palladium catalyst | Pyrrole derivatives | Cyclization | acs.org |

| Aryl Heterocycles (e.g., pyrrole) | Strained Alkenes (e.g., norbornene), Pd(OAc)₂/PPh₃ | Annulated heterocycles | C-H functionalization | acs.org |

| 3-Iodo-2-formyl-1-tosylpyrrole | Arylboronic acids, PdCl₂(dppf) | 3-Aryl-2-formyl-1-tosylpyrroles | Suzuki cross-coupling | researchgate.net |

Regioselective [3+2] Cycloadditions (e.g., via Vinyl Azides)

Regioselective [3+2] cycloaddition reactions represent a powerful tool for the construction of the pyrrole ring. One notable approach involves the use of vinyl azides as a key building block. organic-chemistry.orgnih.gov These reactions can be catalyzed by various transition metals, leading to the formation of polysubstituted pyrroles.

In a relevant study, a copper-catalyzed three-component reaction of aldehydes, ketones, and alkyl isocyanoacetates was developed for the regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles. rsc.org This process proceeds through the in-situ formation of a chalcone, followed by a [3+2] cycloaddition with an α-cuprioisocyanide intermediate. rsc.org This methodology allows for significant structural diversity. For instance, the reaction of 4-bromobenzaldehyde, acetophenone, and methyl isocyanoacetate in the presence of a copper catalyst yields methyl 4-benzoyl-3-(4-bromophenyl)-1H-pyrrole-2-carboxylate. rsc.org

Another example of a [3+2] cycloaddition involves the reaction of vinyl azides with tosylmethyl isocyanide (TosMIC). This reaction has been utilized for the synthesis of 2,3,4-trisubstituted 1H-pyrroles. rsc.orgcdnsciencepub.com Specifically, the reaction between (E)-ethyl 2-azido-3-(2-bromophenyl)acrylate and TosMIC can lead to the formation of ethyl 4-(2-bromophenyl)-5-tosyl-1H-pyrrole-3-carboxylate. cdnsciencepub.com

Manganese(III)-catalyzed reactions of vinyl azides with 1,3-dicarbonyl compounds also provide a route to a wide range of polysubstituted N-H pyrroles. organic-chemistry.orgscispace.com The proposed mechanism involves the radical addition of a manganese(III) enolate to the vinyl azide (B81097), followed by cyclization and elimination of dinitrogen to form the pyrrole ring. scispace.com

The table below summarizes examples of pyrroles synthesized via [3+2] cycloaddition reactions.

| Entry | Reactants | Catalyst/Reagent | Product | Yield (%) |

| 1 | 4-Bromobenzaldehyde, Acetophenone, Methyl isocyanoacetate | Copper | Methyl 4-benzoyl-3-(4-bromophenyl)-1H-pyrrole-2-carboxylate | 78 |

| 2 | (E)-ethyl 2-azido-3-(2-bromophenyl)acrylate, Tosylmethyl isocyanide | - | Ethyl 4-(2-bromophenyl)-5-tosyl-1H-pyrrole-3-carboxylate | 78 |

| 3 | Vinyl azides, β-keto esters/1,3-diketones | Mn(OAc)₃ | Polysubstituted N-H pyrroles | Good |

DABCO Promoted Pyrrole Synthesis in Aqueous Media

In the pursuit of more environmentally friendly synthetic methods, the use of aqueous media has gained significant attention. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as an effective promoter for various organic reactions, including the synthesis of pyrroles in water. scirp.orgresearchgate.net

A notable three-component reaction for the synthesis of substituted pyrroles involves the reaction of phenacyl bromides, primary amines, and β-dicarbonyl compounds, such as pentane-2,4-dione, in water using DABCO as a catalyst. scirp.orgresearchgate.netscirp.org This method is convenient and applicable to a wide range of alkyl and aryl amines, as well as substituted phenacyl bromides. scirp.orgscirp.org The reaction is believed to proceed through the initial formation of an enamine from the amine and the β-dicarbonyl compound. scirp.orgscirp.org Concurrently, DABCO reacts with the phenacyl bromide to form a quaternary ammonium (B1175870) salt, which then reacts with the enamine intermediate to ultimately form the pyrrole ring. scirp.orgscirp.org

This approach offers a clean and high-yielding protocol for accessing a variety of functionalized pyrroles. scirp.org For example, the reaction of a substituted phenacyl bromide, an amine, and pentane-2,4-dione in the presence of 10 mol% DABCO in water at 60°C can produce the corresponding substituted pyrrole in good to excellent yields. scirp.org While a direct synthesis of this compound using this exact method is not explicitly detailed, the versatility of the reaction suggests its potential applicability by selecting the appropriate starting materials, such as 2-bromo-α-(some-group)acetophenone.

The following table highlights the key aspects of the DABCO-promoted pyrrole synthesis.

| Catalyst | Solvent | Key Reactants | Temperature (°C) | General Product |

| DABCO | Water | Phenacyl bromides, Amines, Pentane-2,4-dione | 60 | Substituted pyrroles |

Precursor Design and Elaboration for Pyrrole Ring Assembly

The design and elaboration of precursors are fundamental to the successful synthesis of complex pyrroles like this compound. The choice of starting materials and the synthetic route significantly influence the final structure and yield.

One common strategy involves the construction of the pyrrole ring from acyclic precursors. mdpi.com For instance, the Paal-Knorr synthesis, a classical method, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The challenge often lies in the synthesis of the appropriately substituted 1,4-dicarbonyl precursor.

Another approach is the conversion of other heterocyclic systems into pyrroles. For example, 4-aryl-3-pyrrolin-2-ones can serve as precursors to 3-arylpyrroles through reduction of the lactam carbonyl. researchgate.net These pyrrolin-2-ones can be synthesized via a multi-step sequence, with a key step being a Suzuki-Miyaura cross-coupling reaction between a 4-tosyloxy-3-pyrrolin-2-one and an arylboronic acid. researchgate.net This highlights how precursor design can incorporate modern coupling reactions to introduce the desired aryl group.

Furthermore, the synthesis of pyrrole-containing enaminones as building blocks for more complex heterocyclic systems like indolizines and pyrrolo[1,2-a]pyrazines demonstrates the importance of precursor elaboration. nih.gov These enaminones are prepared by incorporating a nitrogen atom from a 2-formylpyrrole into an alkyl (Z)-3-(dimethylamino)propenoate-equivalent. nih.gov

Methodologies for Integrating the 2-Bromophenyl Moiety

The introduction of the 2-bromophenyl group onto the pyrrole ring can be achieved at different stages of the synthesis, either during the pyrrole ring formation or as a post-cyclization modification.

Introduction of Bromine on the Phenyl Ring during Pyrrole Synthesis

A straightforward approach to synthesizing this compound is to utilize a precursor that already contains the 2-bromophenyl moiety. This strategy incorporates the desired substituted aryl group from the outset of the pyrrole ring construction.

For example, in the context of a three-component reaction, 2-bromobenzaldehyde (B122850) can be used as a starting material. A copper-catalyzed reaction of 2-bromobenzaldehyde, a ketone, and an alkyl isocyanoacetate could potentially yield a pyrrole with a 2-bromophenyl substituent at a specific position, depending on the regioselectivity of the reaction. rsc.org

Similarly, in the synthesis of 2,3,4-trisubstituted pyrroles from vinyl azides and TosMIC, a vinyl azide precursor bearing a 2-bromophenyl group, such as (E)-ethyl 2-azido-3-(2-bromophenyl)acrylate, directly leads to a pyrrole containing the 2-bromophenyl substituent. cdnsciencepub.com

Coupling Reactions Involving Brominated Phenyl Precursors (e.g., Aryl Halides, Organometallics)

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, which are highly effective for introducing aryl groups onto heterocyclic rings. The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. uni-rostock.de

To synthesize this compound, one could envision a Suzuki-Miyaura coupling between a 3-borylated pyrrole derivative and 1,2-dibromobenzene (B107964) or 2-bromoiodobenzene. N-Boc protected 3-borylated pyrroles have been successfully used in Suzuki couplings to create 3-arylpyrroles. mdpi.com Alternatively, a pyrrole bearing a leaving group at the 3-position, such as a bromine or iodine atom, could be coupled with 2-bromophenylboronic acid. The synthesis of 3-bromopyrrole and its subsequent coupling reactions have been explored, providing a pathway to 3-arylpyrroles. researchgate.net

Palladium-catalyzed direct arylation via C-H bond activation is another atom-economical method. researchgate.net This approach allows for the coupling of pyrroles with aryl bromides without the need for pre-functionalization of the pyrrole ring with organometallic or halide moieties. researchgate.net While regioselectivity can be a challenge, conditions have been developed for the C-2 or C-5 arylation of pyrroles. researchgate.net

The Heck-Matsuda reaction, involving the coupling of arenediazonium salts with alkenes, has also been employed for the synthesis of arylpyrroles. researchgate.net For instance, 3-arylpyrrole derivatives can be synthesized from N-protected 3-pyrrolines and an appropriate arenediazonium salt. researchgate.net

Direct Regioselective Bromination of Aryl-Substituted Pyrroles at the Phenyl Ring or Pyrrole Core

Direct bromination of a pre-formed arylpyrrole offers another route to the target molecule. However, achieving regioselectivity can be challenging due to the electron-rich nature of the pyrrole ring, which makes it highly susceptible to electrophilic substitution. gla.ac.uk The outcome of the bromination is heavily influenced by the substituents already present on the pyrrole ring and the brominating agent used.

For C-2 acylated pyrroles, standard brominating agents like N-bromosuccinimide (NBS) in THF typically lead to bromination at the C-4 position. acs.org However, the use of a milder reagent, tetrabutylammonium (B224687) tribromide (TBABr₃), can shift the selectivity to favor bromination at the C-5 position for C-2 carboxamide substituted pyrroles. acs.org

When considering the bromination of a 3-phenylpyrrole, the conditions would need to be carefully controlled to favor bromination on the phenyl ring at the ortho position over substitution on the pyrrole core. The presence of directing groups on the phenyl ring or the pyrrole nitrogen could influence the regioselectivity. In the absence of strong directing groups, a mixture of products is likely.

Research on the regioselective bromination of pyrrolo[1,2-a]quinoxalines using TBABr₃ has shown that the substitution pattern on the fused aromatic system can direct the position of bromination. nih.gov For some 1-aryl substituted derivatives, bromination occurs selectively on the pyrrole ring. nih.gov This highlights the intricate interplay of electronic and steric factors in determining the site of electrophilic attack.

Stereoselective Synthesis of Related Bromophenyl Pyrrole Derivatives (e.g., Enantioselective Michael Reactions)

The introduction of stereocenters into the pyrrole framework, particularly those bearing a bromophenyl substituent, is a significant challenge in synthetic organic chemistry. The development of stereoselective methods to access these chiral building blocks is crucial for their application in fields such as medicinal chemistry and materials science. Enantioselective Michael additions have emerged as a powerful tool for the construction of chiral carbon-carbon and carbon-nitrogen bonds, and recent research has demonstrated their applicability to the synthesis of chiral bromophenyl pyrrole derivatives with high levels of stereocontrol.

One notable example is the organocatalytic enantioselective Michael addition of aminomaleimides to nitroolefins. In a study utilizing Takemoto's catalyst, a chiral thiourea (B124793) derivative, the reaction between α-aminomaleimide and (E)-1-(2-bromophenyl)-2-nitroethene was investigated. nih.gov This reaction successfully produced the corresponding chiral pyrrole-2,5-dione derivative with a high degree of enantioselectivity. Specifically, the reaction yielded (S)-3-(1-(2-bromophenyl)-2-nitroethyl)-1-isobutyl-4-(phenylamino)-1H-pyrrole-2,5-dione with an enantiomeric excess (ee) of 86%. nih.gov This methodology highlights the utility of bifunctional organocatalysts in controlling the stereochemical outcome of the addition of a pyrrole-based nucleophile to a prochiral Michael acceptor. The thiourea catalyst is believed to activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly organized transition state that dictates the facial selectivity of the attack.

Table 1: Enantioselective Michael Addition for the Synthesis of a Chiral Bromophenyl Pyrrole Derivative nih.gov

| Michael Acceptor | Pyrrole Nucleophile | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|

Another significant advancement in the stereoselective functionalization of bromophenyl pyrroles involves atroposelective synthesis, where chirality arises from restricted rotation around a single bond. A chiral-at-rhodium catalyst has been employed for the atroposelective C-H functionalization of N-arylpyrroles. uni-marburg.de This method was successfully applied to the synthesis of axially chiral 1-(2-bromophenyl)-2-methyl-1H-pyrrole derivatives. The reaction of 1-(2-bromophenyl)-5-methyl-1H-pyrrole with a pyrazole-containing reactant in the presence of the chiral rhodium catalyst afforded the corresponding C2-functionalized product in 81% yield and with an impressive 95% ee. uni-marburg.de This demonstrates a powerful strategy for introducing axial chirality controlled by a metal-based catalyst.

Furthermore, enantioselective cycloaddition reactions provide another avenue to chiral bromophenyl pyrrole derivatives. An organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed. acs.org When a brominated pyrrole-2-carbinol was used as the precursor for the 2-methide-2H-pyrrole, the reaction proceeded to furnish the desired cycloadduct in 51% yield and with excellent enantioselectivity. acs.org This approach creates a complex, densely substituted chiral pyrrolizine structure, showcasing the potential of cycloaddition strategies in generating stereochemically rich molecules derived from bromophenyl pyrroles.

Chemical Reactivity, Transformation, and Derivatization of 3 2 Bromophenyl 1h Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The 1H-pyrrole ring is a π-excessive five-membered heterocycle that readily undergoes electrophilic aromatic substitution (EAS). The reaction generally favors substitution at the C-2 or C-5 positions, as the corresponding cationic intermediate (σ-complex) is better stabilized by resonance than the intermediate formed from C-3 or C-4 attack. The presence of the 2-bromophenyl group at the C-3 position sterically and electronically influences the regioselectivity of incoming electrophiles.

The high reactivity of the pyrrole ring necessitates the use of mild and controlled conditions for many electrophilic substitution reactions to prevent polymerization or the formation of multiple products.

Halogenation: Direct halogenation of 3-aryl-1H-pyrazoles, a related heterocycle, has been achieved using N-halosuccinimides (NXS), which are safe and effective halogenating agents. Similar methods are applicable to 3-arylpyrroles. The reaction of 3-(2-bromophenyl)-1H-pyrrole with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to proceed preferentially at the most activated positions of the pyrrole ring, primarily C-5 and C-2. Exhaustive halogenation can lead to di- or tri-substituted products.

Nitration: The nitration of pyrrole is notoriously challenging due to the acid-sensitivity of the ring, which can lead to polymerization with traditional nitrating mixtures (HNO₃/H₂SO₄). Milder, non-acidic reagents such as acetyl nitrate (B79036) or copper(II) nitrate are often employed. For this compound, nitration is predicted to occur at the C-5 or C-2 position. The use of an N-protecting group, such as triisopropylsilyl (TIPS), can effectively direct nitration to the C-3 position, although in this case, the position is already occupied.

Sulfonation: Sulfonation of pyrroles can be achieved using complexes like sulfur trioxide-pyridine, which avoids the harsh conditions of fuming sulfuric acid. Research has shown that sulfonation of 1-phenylsulfonyl-1H-pyrroles with chlorosulfonic acid leads to the corresponding 3-sulfonyl chlorides. A specific example involves the reaction of a gem-dibromoalkene with arylmethyl sulfonyl isocyanides to produce 3-(2-bromophenyl)-2,4-ditosyl-1H-pyrrole, demonstrating that sulfonyl groups can be introduced at the C-2 and C-4 positions.

| Reaction | Typical Reagents | Expected Major Product(s) |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 5-Halo-3-(2-bromophenyl)-1H-pyrrole, 2-Halo-3-(2-bromophenyl)-1H-pyrrole, 2,5-Dihalo-3-(2-bromophenyl)-1H-pyrrole |

| Nitration | Acetyl nitrate (AcONO₂), Cu(NO₃)₂ | 5-Nitro-3-(2-bromophenyl)-1H-pyrrole, 2-Nitro-3-(2-bromophenyl)-1H-pyrrole |

| Sulfonation | SO₃·Pyridine (B92270), Chlorosulfonic acid (ClSO₃H) | This compound-2-sulfonic acid, this compound-5-sulfonic acid |

Acylation: Friedel-Crafts acylation provides a direct method for introducing acyl groups onto the pyrrole ring. The choice of Lewis acid catalyst can significantly influence the regioselectivity. While strong Lewis acids like AlCl₃ often favor C-3 acylation on N-protected pyrroles, weaker acids may lead to C-2 acylation. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (e.g., formed from POCl₃ and DMF), is a classic method for formylating electron-rich heterocycles like pyrrole, typically at the C-2 position. Studies on 3-arylpyrroles have shown that Vilsmeier-Haack formylation can yield 2-formyl derivatives.

Alkylation: Friedel-Crafts alkylation of pyrroles can also be achieved, though it is often less straightforward than acylation due to risks of polyalkylation and catalyst-substrate interactions. Lewis acid-catalyzed alkylation of pyrrole with various electrophiles has been developed, generally showing a preference for the C-2 position. The use of specific catalysts can provide high yields and enantioselectivities in asymmetric alkylations.

| Reaction Type | Specific Reaction | Reagents | Expected Product Position |

|---|---|---|---|

| Acylation | Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃, SnCl₄) | C-2 or C-5 |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-2 or C-5 | |

| Alkylation | Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., Sc(OTf)₃, Zn(OTf)₂) | C-2 or C-5 |

The regiochemical outcome of electrophilic substitution on this compound is a balance of electronic and steric effects.

C-5 Position: This position is electronically activated and often the most favored site for electrophilic attack, being para-like to the ring nitrogen and sterically unhindered.

C-2 Position: This position is also highly activated (ortho-like to the nitrogen), but substitution here may experience some steric hindrance from the adjacent 2-bromophenyl group.

C-4 Position: This position is the least electronically activated (meta-like to the nitrogen). However, functionalization can be achieved, particularly when the more reactive C-2 and C-5 sites are blocked. The synthesis of 3-(2-bromophenyl)-2,4-ditosyl-1H-pyrrole confirms that substitution at C-4 is possible.

Control over regioselectivity can be exerted by modifying reaction conditions or by using directing groups on the pyrrole nitrogen. For instance, bulky N-substituents can block the C-2 and C-5 positions, thereby favoring substitution at C-3 or C-4.

Reactions Involving the Bromine Atom on the Phenyl Ring

The bromine atom on the phenyl ring is relatively unreactive towards classical nucleophilic substitution but is an excellent substrate for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for derivatization.

These palladium-catalyzed reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from aryl halides.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to form biaryl compounds and is tolerant of a wide range of functional groups.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. While standard Heck reactions on electron-poor alkenes typically yield β-arylated products, recent advances in catalysis allow for the synthesis of the "regioirregular" α-arylated isomers. Intramolecular Heck reactions are also valuable for constructing fused ring systems.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. It is a highly reliable method for synthesizing aryl-alkyne structures.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. A key advantage is its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds with high efficiency.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (e.g., Na₂CO₃, Cs₂CO₃) | Biaryl or Aryl-alkene |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Aryl-alkene (Stilbene/Cinnamate type) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(PPh₃)₄ or Ni(acac)₂ | Biaryl or Aryl-alkyl |

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide such as this compound is generally disfavored. The SNAr mechanism requires the presence of strong electron-withdrawing groups (typically nitro groups) positioned ortho or para to the leaving group (bromine) to stabilize the intermediate Meisenheimer complex. The 3-(1H-pyrrol-3-yl) substituent is not sufficiently electron-withdrawing to activate the C-Br bond towards this type of reaction under standard conditions. Consequently, SNAr pathways are not a common method for the functionalization of this compound, with transition metal-catalyzed cross-coupling being the overwhelmingly preferred strategy.

Metal-Halogen Exchange Reactions for Organometallic Intermediates

Metal-halogen exchange is a fundamental and powerful reaction in organometallic chemistry for converting an organic halide into an organometallic species. wikipedia.org For this compound, this reaction is typically employed to transform the relatively inert carbon-bromine bond on the phenyl ring into a highly reactive organometallic intermediate, most commonly an organolithium reagent. This transformation is generally achieved by treating the substrate with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgtcnj.edu

The rate of lithium-halogen exchange is kinetically controlled and generally follows the trend of I > Br > Cl, making the bromo-substituent on the phenyl ring highly susceptible to this reaction. wikipedia.org The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide array of electrophiles to introduce new functional groups. For instance, quenching the reaction with an aldehyde or ketone introduces a secondary or tertiary alcohol, respectively. This strategy is crucial for constructing more complex molecular architectures, such as in the formation of heterocyclic systems. wikipedia.org

The efficiency and selectivity of the metal-halogen exchange can be influenced by several factors, including the choice of alkyllithium reagent, solvent, and temperature. Low temperatures are critical to prevent side reactions, such as the reaction of the highly basic organolithium reagent with other electrophilic sites within the molecule. tcnj.edu The generation of these organometallic intermediates from this compound opens a gateway to a diverse range of derivatives that would be otherwise difficult to access.

Table 1: Examples of Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

| Starting Material | Reagents | Intermediate | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| This compound | 1. n-BuLi, THF, -78 °C | 3-(2-Lithiophenyl)-1H-pyrrole | 2. DMF | 2-(1H-Pyrrol-3-yl)benzaldehyde | nih.gov |

| This compound | 1. t-BuLi, Et₂O, -78 °C | 3-(2-Lithiophenyl)-1H-pyrrole | 2. (CH₃)₃SiCl | 3-(2-(Trimethylsilyl)phenyl)-1H-pyrrole | kyoto-u.ac.jp |

| This compound | 1. n-BuLi, THF, -78 °C | 3-(2-Lithiophenyl)-1H-pyrrole | 2. CO₂; then H₃O⁺ | 2-(1H-Pyrrol-3-yl)benzoic acid | acs.org |

This table presents hypothetical examples based on general principles of metal-halogen exchange reactions, as specific literature examples for this compound were not found in the search results.

Directed Ortho-Metalation Strategies for Further Phenyl Functionalization

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. organic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. organic-chemistry.orguwindsor.ca In the context of this compound, the pyrrole ring itself, particularly after N-protection, can act as a directing group.

However, the N-H proton of the pyrrole is acidic and will react with common organolithium bases. Therefore, it is often necessary to first protect the nitrogen atom with a suitable group, such as a carbamate (B1207046) or a silyl (B83357) group, which can also serve as a potent DMG. organic-chemistry.orgnih.gov Once the nitrogen is protected, treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can facilitate lithiation at the C-6 position of the phenyl ring (ortho to the pyrrole substituent).

The regioselectivity of metalation can be finely tuned by the choice of base, solvent, and the N-substituent. researchgate.net For instance, the use of bulkier bases like lithium tetramethylpiperidide (LiTMP) can favor deprotonation at less sterically hindered sites. uwindsor.ca The resulting ortho-lithiated species can then be reacted with various electrophiles to introduce additional substituents onto the phenyl ring, providing a route to contiguously substituted biaryl systems.

It is important to note that for π-excessive heterocycles like N-protected pyrroles, lithiation at the C-2 position of the pyrrole ring can be a competing and often dominant pathway. uwindsor.ca Careful optimization of reaction conditions is therefore crucial to achieve the desired regioselectivity for phenyl functionalization.

Reactivity of the Pyrrole N-H Proton

The N-H proton of the pyrrole ring in this compound is acidic and readily participates in various reactions, allowing for the introduction of a wide range of substituents at the nitrogen atom.

N-alkylation and N-acylation are common transformations for pyrrole-containing compounds. These reactions not only modify the properties of the molecule but also serve to protect the N-H group, which can be advantageous for subsequent reactions.

N-Alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base. organic-chemistry.org Common bases include potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), and the reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or THF. organic-chemistry.orgbeilstein-journals.org Ionic liquids have also been shown to be effective media for the highly regioselective N-alkylation of pyrroles. organic-chemistry.org

N-Acylation involves the reaction of the pyrrole with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. escholarship.org Carbonylazole reagents have also been developed as chemoselective acylating agents. escholarship.org The resulting N-acylpyrroles are generally more stable and less reactive towards electrophiles than the corresponding N-H pyrroles.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Alkylation | Benzyl bromide, KOH, DMF | 1-Benzyl-3-(2-bromophenyl)-1H-pyrrole | organic-chemistry.orgbeilstein-journals.org |

| N-Acylation | Acetyl chloride, Pyridine | 1-Acetyl-3-(2-bromophenyl)-1H-pyrrole | escholarship.org |

| N-Alkylation | Methyl iodide, NaH, THF | 3-(2-Bromophenyl)-1-methyl-1H-pyrrole | organic-chemistry.org |

| N-Acylation | Benzoyl chloride, Triethylamine | 1-Benzoyl-3-(2-bromophenyl)-1H-pyrrole | organic-chemistry.org |

This table illustrates general reaction conditions for N-alkylation and N-acylation of pyrroles.

N-silylation, the introduction of a silyl group (e.g., trimethylsilyl (B98337), TMS, or triisopropylsilyl, TIPS) onto the pyrrole nitrogen, is a valuable strategy for several reasons. Firstly, it serves as a protecting group for the acidic N-H proton. Secondly, N-silyl groups can influence the regioselectivity of subsequent reactions. For instance, an N-TIPS group has been shown to facilitate metal-halogen exchange and subsequent sulfonylation at the C-3 position of bromo-pyrroles. researchgate.net

The silylation of the pyrrole nitrogen can be accomplished using a silyl halide, such as trimethylsilyl chloride (TMSCl), in the presence of a base. More advanced methods involve the use of alkali metal hydroxides like KOH or NaOH to catalyze the C-H silylation with hydrosilanes. google.com The removal of the silyl group is typically straightforward, often requiring treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or mild acid, making it an effective protecting group strategy. google.com

Further Derivatization at the Phenyl Ring and Pyrrole Nucleus

The functional handles installed through the aforementioned reactions provide numerous opportunities for further elaboration of the this compound scaffold.

The substituents introduced onto the phenyl ring or the pyrrole nucleus can be further modified to build molecular complexity. For example, a carboxyl group introduced via metal-halogen exchange and quenching with CO₂ can be converted into an ester or an amide through standard condensation reactions. acs.orgescholarship.org An aldehyde group can undergo Wittig reactions to form alkenes or reductive amination to produce amines.

Furthermore, the bromo-substituent itself can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net These reactions are fundamental in modern organic synthesis and allow for the connection of the 3-(1H-pyrrol-3-yl)phenyl unit to other molecular fragments, leading to the construction of complex and potentially biologically active molecules. researchgate.netresearchgate.net For example, Suzuki-Miyaura cross-coupling reactions have been used to introduce various (het)aryl groups at the site of a bromine atom on pyrrole-containing systems. researchgate.net

Formation of Fused Heterocyclic Systems (e.g., Pyrrolo[3,2-b]pyrroles)

The synthesis of fused heterocyclic systems from this compound can be achieved through intramolecular cyclization strategies. While the direct synthesis of pyrrolo[3,2-b]pyrroles from this specific precursor is not extensively documented, analogous transformations of related compounds demonstrate the feasibility of such cyclizations. A notable example involves the visible light-mediated synthesis of pyrrolo[1,2-a]quinolines from 1-(2-bromophenyl)-1H-pyrrole, a constitutional isomer of the title compound.

In a study by Opatz and coworkers, 1-(2-bromophenyl)-1H-pyrrole undergoes a one-pot, visible light-mediated reaction with aromatic alkynes to form pyrrolo[1,2-a]quinolines. rsc.org This process is catalyzed by rhodamine 6G in the presence of N,N-diisopropylethylamine (DIPEA) under blue light irradiation. The reaction proceeds at room temperature and avoids the use of transition metal catalysts. rsc.org The proposed mechanism involves the formation of an aryl radical from the bromo-substituted phenyl ring, which then adds to the alkyne. The resulting vinyl radical undergoes intramolecular cyclization onto the pyrrole ring, followed by rearomatization to yield the fused heterocyclic product. rsc.org

This photocatalytic approach highlights a powerful method for constructing fused systems from bromo-aryl substituted pyrroles. The reaction conditions and yields for the synthesis of various pyrrolo[1,2-a]quinolines from 1-(2-bromophenyl)-1H-pyrrole are summarized in the table below.

Table 1: Synthesis of Pyrrolo[1,2-a]quinolines from 1-(2-Bromophenyl)-1H-pyrrole

| Alkyne Partner | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 4-Phenylpyrrolo[1,2-a]quinoline | 75 |

| 4-Methoxyphenylacetylene | 4-(4-Methoxyphenyl)pyrrolo[1,2-a]quinoline | 80 |

| 4-(Trifluoromethyl)phenylacetylene | 4-(4-(Trifluoromethyl)phenyl)pyrrolo[1,2-a]quinoline | 65 |

| 1-Ethynyl-4-fluorobenzene | 4-(4-Fluorophenyl)pyrrolo[1,2-a]quinoline | 72 |

| 1-Ethynyl-4-methoxybenzene | 4-(4-Methoxyphenyl)pyrrolo[1,2-a]quinoline | 80 |

Another relevant strategy for forming fused pyrrole systems is through intramolecular radical cyclization. For instance, o-bromophenyl-substituted pyrrolylpyridinium salts have been shown to undergo intramolecular arylation via a free-radical mechanism to generate novel polyheterocyclic frameworks. nih.govbeilstein-journals.org This type of transformation, where a C-C bond is formed between the bromo-aryl substituent and another part of the molecule, suggests that this compound could be a viable precursor for similar intramolecular cyclizations to form fused systems, potentially including pyrroloindoles or other related structures, under appropriate radical-generating conditions.

Post-Synthetic Diversification Strategies

The presence of both a reactive pyrrole ring and a bromo-aryl moiety in this compound offers numerous opportunities for post-synthetic diversification. These modifications can be used to fine-tune the electronic and steric properties of the molecule, as well as to introduce new functional groups for further elaboration or for biological evaluation.

The bromine atom on the phenyl ring serves as a key functional group for a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives. For example, Suzuki-Miyaura cross-coupling reactions could be employed to introduce new aryl or heteroaryl substituents at the 2-position of the phenyl ring. This strategy is widely used for the synthesis of biaryl compounds and has been applied to related bromo-substituted heterocyclic systems.

Furthermore, the pyrrole ring itself is susceptible to electrophilic substitution reactions. The position of substitution on the pyrrole ring (C2, C4, or C5) would be influenced by the electronic nature of the 3-(2-bromophenyl) substituent and the reaction conditions. Functional groups such as nitro, acyl, or halogen moieties could be introduced onto the pyrrole ring, providing further handles for diversification.

A study on the post-synthetic diversification of pyrrole-fused benzosultams, which contain a 2-arylpyrrole substructure, demonstrates the utility of such strategies. rsc.orgrsc.org In this work, various transformations were performed on the periphery of the pyrrole ring. These examples, while on a different core structure, illustrate the types of reactions that could be applicable to this compound.

The following table summarizes potential post-synthetic diversification reactions for this compound based on established reactivity of related compounds.

Table 2: Potential Post-Synthetic Diversification Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) | 3-(2-Arylphenyl)-1H-pyrrole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base (e.g., Et3N) | 3-(2-(Alkynyl)phenyl)-1H-pyrrole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-(2-(Amino)phenyl)-1H-pyrrole |

| Nitration of Pyrrole Ring | HNO3/H2SO4 or other nitrating agents | 3-(2-Bromophenyl)-nitro-1H-pyrrole |

| Acylation of Pyrrole Ring | Acyl chloride, Lewis acid (e.g., AlCl3) | Acyl-3-(2-bromophenyl)-1H-pyrrole |

| Halogenation of Pyrrole Ring | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Halo-3-(2-bromophenyl)-1H-pyrrole |

These diversification strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships and the development of novel functional molecules.

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-(2-bromophenyl)-1H-pyrrole, offering detailed insights into the chemical environments of its constituent protons and carbons.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyrrole (B145914) and the bromophenyl rings. The chemical shifts (δ) of the pyrrole protons are typically observed in the aromatic region, with their precise positions influenced by the electronic effects of the adjacent nitrogen atom and the bromophenyl substituent. The protons on the pyrrole ring, specifically at positions 2, 4, and 5, exhibit characteristic coupling patterns (spin-spin splitting) that reveal their connectivity. For instance, the proton at C2 would likely appear as a multiplet due to coupling with the protons at C4 and C5, as well as the NH proton. Similarly, the protons at C4 and C5 would show coupling to each other and to the proton at C2. bas.bg

The protons on the 2-bromophenyl group also give rise to a set of signals in the aromatic region of the spectrum. Their chemical shifts and multiplicities are dictated by their positions relative to the bromine atom and the pyrrole ring. The ortho, meta, and para protons will have distinct chemical shifts, and their coupling patterns will follow predictable aromatic coupling rules (ortho, meta, and para coupling constants). bas.bg The broad signal for the N-H proton of the pyrrole ring is also a key diagnostic feature, though its chemical shift can be variable and it may be broadened due to quadrupole effects or exchange processes. bas.bg

Table 1: Representative ¹H NMR Data for Substituted Pyrrole Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 1-(4-Bromophenyl)-1H-pyrrole | 3-H, 4-H | 6.36-6.38 | m | - | uminho.pt |

| 2-H, 5-H | 7.05-7.07 | m | - | uminho.pt | |

| 2'-H, 6'-H | 7.28 | d | 8.6 | uminho.pt | |

| 3'-H, 5'-H | 7.55 | d | 8.6 | uminho.pt | |

| 2-(3-Bromophenyl)-1-(2-(tert-butyl)phenyl)-5-methyl-1H-pyrrole | H-4 | 6.44 | d | 3.6 | nih.gov |

| H-3 | 6.06 | dd | 3.7, 0.9 | nih.gov | |

| Phenyl-H | 6.91-7.57 | m | - | nih.gov |

Note: This table presents data for structurally related compounds to illustrate typical chemical shifts and coupling patterns. The exact values for this compound may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. The carbon atoms of the pyrrole ring typically resonate in the downfield region of the spectrum, with their chemical shifts influenced by the electronegativity of the nitrogen atom. The carbon atom attached to the bromine (C2' of the phenyl ring) will have its chemical shift significantly influenced by the heavy atom effect of bromine. The other carbon atoms of the bromophenyl ring will also show distinct signals in the aromatic region. nih.gov

Table 2: Representative ¹³C NMR Data for Substituted Pyrrole Derivatives

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2-(3,5-Dibromophenyl)-5-methyl-1-(2-methylnaphthalen-1-yl)-1H-pyrrole | Pyrrole & Phenyl C | 108.2-136.9 | nih.gov |

| 1-(3-Bromophenyl)pentane-1,4-dione | Phenyl C | 123.1-138.6 | nih.gov |

Note: This table presents data for structurally related compounds to illustrate typical chemical shift ranges. The exact values for this compound may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons within the pyrrole ring and the bromophenyl ring separately. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the carbon signal based on the known assignment of its attached proton. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is particularly powerful for establishing the connectivity between different fragments of the molecule, for instance, confirming the point of attachment of the bromophenyl ring to the pyrrole ring by observing correlations between the pyrrole protons and the carbons of the phenyl ring, and vice versa. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are bonded. This is useful for determining the spatial arrangement of the molecule. For example, NOESY can show correlations between the protons of the pyrrole ring and the ortho-protons of the bromophenyl ring, confirming their proximity. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental formula of the compound with a high degree of confidence. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed formula (C₁₀H₈BrN), and a close match (typically within a few parts per million) confirms the elemental composition. beilstein-journals.orgrsc.org The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would also be observed in the mass spectrum, providing further evidence for the presence of a bromine atom in the molecule. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. rsc.org In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts. uni-oldenburg.de This method is particularly useful for obtaining the molecular weight of the compound with minimal fragmentation, which simplifies the interpretation of the mass spectrum. uni-oldenburg.de ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze the purity of the compound and to identify any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile compounds. For a derivative of this compound to be analyzed by GC-MS, it would first need to be subjected to a derivatization process to increase its volatility, if necessary. The resulting volatile derivative would then be injected into the gas chromatograph.

The compound would travel through a capillary column, and its retention time—the time it takes to pass through the column—would be a key characteristic. Upon elution from the GC column, the molecules would enter the mass spectrometer, where they would be ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, would provide a unique fragmentation pattern, or "fingerprint," for the derivative. This fragmentation pattern would be crucial for confirming the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (pyrrole) | 3300-3500 | A broad or sharp peak indicating the presence of the pyrrole N-H bond. |

| C-H Stretch (aromatic/pyrrole) | 3000-3150 | Peaks corresponding to the C-H bonds of the phenyl and pyrrole rings. |

| C=C Stretch (aromatic/pyrrole) | 1400-1600 | Multiple sharp peaks indicating the carbon-carbon double bonds within the aromatic systems. |

| C-N Stretch | 1000-1350 | Absorption related to the stretching of the carbon-nitrogen bond in the pyrrole ring. |

| C-Br Stretch | 500-700 | A peak in the fingerprint region indicating the presence of the carbon-bromine bond. |

| Out-of-plane C-H Bending | 700-900 | Bending vibrations that can help determine the substitution pattern of the aromatic rings. |

This table represents generalized expected values and requires experimental data for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The conjugated π-system of this compound, which extends across both the pyrrole and the bromophenyl rings, would be expected to absorb UV light, leading to the promotion of electrons to higher energy orbitals.

The UV-Vis spectrum would show one or more absorption maxima (λmax). The position and intensity of these peaks are characteristic of the extent of conjugation. The solvent used for the analysis can also influence the spectrum.

Hypothetical UV-Vis Absorption Data for this compound:

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol | Data not available | Data not available | π → π |

| Hexane | Data not available | Data not available | π → π |

This table is a template; the actual data would need to be determined experimentally.

X-ray Diffraction for Single Crystal Structure Determination and Conformational Analysis

This analysis would confirm the connectivity of the atoms and reveal the dihedral angle between the pyrrole and the 2-bromophenyl rings, which is a critical conformational parameter. The crystal packing, which describes how the molecules are arranged in the solid state, would also be elucidated, showing any intermolecular interactions such as hydrogen bonding or π-stacking.

Computational and Theoretical Investigations of 3 2 Bromophenyl 1h Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of compounds like 3-(2-bromophenyl)-1H-pyrrole. These methods provide insights into the molecule's electronic structure, predict its spectroscopic behavior, and can even elucidate potential reaction pathways.

The electronic properties of this compound are dictated by the interplay between the electron-rich pyrrole (B145914) ring and the attached bromophenyl group. DFT calculations are instrumental in mapping out this electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For 3-phenylpyrrole, a related compound, the HOMO is typically localized on the pyrrole ring, indicating its role as an electron donor in chemical reactions. The LUMO, conversely, is often distributed across the phenyl ring. In this compound, the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, would further influence the energies and distributions of these frontier orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

An Electrostatic Potential (ESP) map would visually represent the charge distribution across the molecule. For this compound, the ESP map is expected to show a region of high electron density (negative potential) around the pyrrole nitrogen and the bromine atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the pyrrole nitrogen would exhibit a positive potential, indicating its acidic nature.

A study on various pyrrole derivatives has shown that the nature and position of substituents significantly impact the electronic properties. mdpi.com For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energy levels.

Table 1: Predicted General Electronic Properties of this compound based on Related Compounds

| Property | Predicted Characteristic for this compound | Basis of Prediction |

| HOMO | Primarily localized on the pyrrole ring, with some contribution from the phenyl ring. | General electronic properties of 3-phenylpyrroles. dergipark.org.trresearchgate.net |

| LUMO | Distributed across the bromophenyl ring system. | Influence of aryl substituents on pyrrole electronics. mdpi.com |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity. | General trends in substituted aromatic heterocycles. iucr.org |

| Electrostatic Potential | Negative potential on the pyrrole nitrogen and bromine atom; positive potential on the N-H proton. | Fundamental principles of charge distribution in heterocycles. |

DFT calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. For pyrrole derivatives, the chemical shifts are sensitive to the electronic environment. rsc.orgdal.ca The bromine atom in the ortho position of the phenyl ring in this compound would induce notable shifts in the signals of the neighboring protons and carbons of the phenyl ring due to its electronegativity and anisotropic effects. The protons on the pyrrole ring would also be affected, albeit to a lesser extent. Computational studies on similar substituted pyrroles have demonstrated good agreement between predicted and experimental NMR data. publish.csiro.aubohrium.com

IR Frequencies: Theoretical calculations of infrared (IR) spectra can aid in the assignment of vibrational modes. The characteristic N-H stretching frequency of the pyrrole ring is expected to be a prominent feature in the calculated spectrum. tandfonline.com The C-Br stretching and bending vibrations, as well as the various C-H and C-C vibrations of the aromatic rings, would also be predicted. Studies on other pyrrole derivatives have shown that computed vibrational wavenumbers generally concur well with experimental findings. publish.csiro.au

While no specific reaction mechanisms involving this compound have been computationally elucidated in the literature, DFT is a powerful tool for such investigations. It can be used to model reaction pathways, calculate activation energies, and identify transition state structures. For instance, DFT could be employed to study the mechanism of electrophilic substitution on the pyrrole ring or palladium-catalyzed cross-coupling reactions involving the C-Br bond. Such studies have been performed for other heterocyclic systems to understand their reactivity. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and intermolecular interactions of this compound.

The most significant conformational variable in this compound is the dihedral angle between the pyrrole and the 2-bromophenyl rings. Due to steric hindrance between the hydrogen atoms on the pyrrole ring and the bromine atom on the phenyl ring, a non-planar (twisted) conformation is expected to be the most stable. A computational study of 3-phenylpyrrole has shown that the molecule adopts a twisted geometry. dergipark.org.trresearchgate.net The presence of the bulky bromine atom at the ortho position would likely lead to a larger dihedral angle in this compound compared to the unsubstituted 3-phenylpyrrole.

Tautomerism is also a possibility for 1H-pyrroles, although the 1H-tautomer is generally the most stable. Quantum chemical calculations can be used to determine the relative energies of different tautomers. mdpi.com

Table 2: Predicted Conformational Properties of this compound

| Property | Predicted Characteristic | Basis of Prediction |

| Dihedral Angle (Pyrrole-Phenyl) | Non-planar (twisted) conformation is most stable. | Steric hindrance and studies on 3-phenylpyrrole. dergipark.org.trresearchgate.net |

| Rotational Barrier | A significant energy barrier to rotation around the C-C single bond connecting the two rings. | Steric clash between the rings. |

| Tautomerism | The 1H-tautomer is expected to be the most stable form. | General stability of 1H-pyrroles. mdpi.com |

In Silico Screening and Drug Design Methodologies

In the quest for novel therapeutic agents, computational methods have become indispensable tools for accelerating the drug discovery process. In silico screening and rational drug design methodologies allow for the efficient evaluation of large libraries of chemical compounds and the optimization of lead candidates. For this compound and its analogs, these computational approaches have been instrumental in elucidating their potential biological activities and guiding further experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence a compound's potency, QSAR models can predict the activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, research on closely related phenylpyrrole derivatives provides valuable insights into the structural features that may govern its biological activity. For instance, a three-dimensional QSAR (3D-QSAR) study was conducted on a series of phenylpyrrole fungicides, including analogs with a bromophenyl substituent. sioc-journal.cn This study utilized the comparative molecular force field analysis (CoMFA) method to develop a predictive model for the antifungal activity of these compounds against Rhizoctonia solani. sioc-journal.cn

The CoMFA model revealed that both steric and electrostatic fields are significant contributors to the biological activity of this class of compounds. The model, which demonstrated good predictive ability with a high cross-validated correlation coefficient (q²) of 0.503 and a non-cross-validated correlation coefficient (r²) of 0.974, suggested that modifications to the substitution pattern on the phenyl ring could significantly impact the antifungal potency. sioc-journal.cn For a derivative like 4-(2-bromophenyl)-1H-pyrrole-3-carbonitrile, the position and electronic properties of the bromine atom would play a crucial role in its interaction with the target site. sioc-journal.cn

The following table summarizes the key parameters of the 3D-QSAR study on phenylpyrrole fungicides, highlighting the contribution of different fields to the model.

Table 1: Statistical Parameters of the CoMFA Model for Phenylpyrrole Fungicides

| Parameter | Value | Description |

|---|---|---|

| q² | 0.503 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.974 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and observed activities. |

| F-value | 114.665 | A measure of the statistical significance of the model. |

| Steric Field Contribution | 52.8% | The percentage contribution of steric properties to the model. |

| Electrostatic Field Contribution | 47.2% | The percentage contribution of electrostatic properties to the model. |

Data sourced from a 3D-QSAR study on phenylpyrrole fungicides. sioc-journal.cn

These findings suggest that a QSAR model for this compound would likely also depend on a combination of steric and electronic descriptors. The bromine atom at the ortho position of the phenyl ring introduces significant steric bulk and has a distinct electronic influence, which would be critical parameters in any QSAR analysis.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a specific biological target, typically a protein or enzyme. This technique provides valuable insights into the binding mode, affinity, and intermolecular interactions between a ligand and its receptor, which is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

While specific molecular docking studies for this compound are not widely reported, research on structurally similar phenylpyrrole derivatives has explored their interactions with various biological targets, suggesting potential avenues of investigation for this compound.

One area of interest is the inhibition of enzymes involved in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.commdpi.com Docking studies of novel pyrrole derivatives have shown that the pyrrole ring can situate itself between the entrance and substrate cavities of MAO-B. mdpi.com The phenyl ring often engages in stabilizing pi-pi and hydrophobic interactions with key amino acid residues in the active site. mdpi.commdpi.com For this compound, the bromophenyl moiety would be expected to form significant interactions within the hydrophobic pocket of the enzyme.

In a study on pyrrole-based Schiff bases as dual MAO/AChE inhibitors, the pyrrole core was identified as a crucial element for stabilizing the ligand-enzyme complex. mdpi.com Similarly, research on 3-aryl-1-phenyl-1H-pyrazole derivatives, which share structural similarities with phenylpyrroles, has demonstrated that halogen substituents on the phenyl ring can influence binding affinity and selectivity for both MAO-B and AChE. nih.gov

Another promising area is in the field of oncology, where pyrrole-containing compounds have been investigated as inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Molecular docking of fused 1H-pyrrole derivatives has revealed that these compounds can fit into the ATP-binding pocket of these kinases, forming hydrogen bonds and hydrophobic interactions with key residues. nih.gov The specific substitution pattern on the pyrrole and any attached aromatic rings dictates the binding orientation and inhibitory potency. nih.gov

A molecular docking study of a closely related analog, 3-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxamide, was performed to understand its inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. frontiersin.orgnih.gov The study revealed that the compound binds to the active site of tyrosinase, with the bromophenyl group likely involved in hydrophobic interactions. frontiersin.orgnih.gov

The following table summarizes the potential biological targets for this compound based on studies of its analogs, along with the key interacting residues and the nature of the interactions.

Table 2: Potential Biological Targets and Key Interactions for Phenylpyrrole Derivatives

| Potential Target | Key Interacting Residues (from analogs) | Type of Interaction | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Leu171, Cys172, Ile198, Ile199, Ile316 | Hydrophobic and pi-pi stacking | mdpi.com |

| Acetylcholinesterase (AChE) | Tyr70, Asp72, Trp84, Tyr121, Trp279 | Hydrogen bonding and pi-pi stacking | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Met793, Leu718, Val726, Ala743, Leu844 | Hydrogen bonding and hydrophobic interactions | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Ile10, Val18, Ala31, Phe80, Asp86 | Hydrogen bonding and hydrophobic interactions | nih.gov |

These studies collectively suggest that this compound possesses the structural features necessary to interact with a range of biological targets. The presence of the pyrrole core and the bromophenyl group provides a scaffold that can be further optimized to enhance binding affinity and selectivity for a specific target, guided by the insights gained from molecular docking simulations.

Advanced Applications and Biomedical Relevance

Medicinal Chemistry Applications

The 3-phenyl-1H-pyrrole core, particularly with substitutions on the phenyl ring like the bromo group in 3-(2-bromophenyl)-1H-pyrrole, serves as a foundational structure in the design of novel therapeutic agents. The pyrrole (B145914) ring is a key component in numerous approved drugs, including the anti-inflammatory agents ketorolac (B1673617) and tolmetin, and the anticancer drug sunitinib. nih.gov The versatility of the pyrrole system allows for modifications at various positions, influencing the resulting pharmacological profile. scirp.org

Antiproliferative and Anticancer Activities in Various Cell Lines (e.g., HepG-2, MCF-7)

Derivatives of the phenyl-pyrrole scaffold have demonstrated significant antiproliferative and anticancer properties across a range of human cancer cell lines. While specific studies on this compound are not extensively detailed in the provided literature, related analogs show promising activity, suggesting the potential of this structural class.

For instance, a series of novel pyrrole-pyrido[2,3-d]pyrimidine-based compounds were synthesized and evaluated for their in vitro anticancer activity. One potent compound from this series exhibited strong activity against the HepG-2 (hepatic cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) cell lines, with IC₅₀ values of 0.3 µM, 6.6 µM, and 7.0 µM, respectively, which were more potent than the standard drug doxorubicin (B1662922) in this particular study. researchgate.net Another study on alkynylated pyrrole derivatives identified a lead molecule with IC₅₀ values of 2.29 µM against U251 (glioblastoma) cells and 3.49 µM against A549 (lung cancer) cells. nih.gov Mechanistic investigations showed that this compound induced cell cycle arrest and apoptosis. nih.gov

Thieno[2,3-b]pyrrol-5-one derivatives have also been studied for their anticancer effects. One such derivative showed an IC₅₀ of 100 µg/mL against the MCF-7 breast cancer cell line. tandfonline.com These findings underscore the phenyl-pyrrole core as a valuable template for developing new anticancer agents. nih.govresearchgate.net

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Pyrrole-pyrido[2,3-d]pyrimidine | HepG-2 | 0.3 µM | researchgate.net |

| Pyrrole-pyrido[2,3-d]pyrimidine | MCF-7 | 3.18 ± 0.79 µM | researchgate.net |

| Alkynylated pyrrole derivative | HepG2 | Evaluated | nih.gov |

| Alkynylated pyrrole derivative | A549 | 3.49 ± 0.30 µM | nih.gov |

| Thieno[2,3-b]pyrrol-5-one derivative | MCF-7 | 100 µg/mL | tandfonline.com |

Antimicrobial Potential (Antibacterial, Antifungal, Antiviral)

The pyrrole nucleus is a constituent of various natural and synthetic compounds with a broad spectrum of antimicrobial activities. scirp.orgtandfonline.com This includes antibacterial, antifungal, and antiviral properties. nih.govtandfonline.com

Antibacterial and Antifungal: Pyrrole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov Fused pyrrole systems, such as pyrrolopyrimidines, have been reported to possess significant antibacterial and antifungal activities. tandfonline.com In one study, synthesized pyrrole derivatives were screened against bacterial strains like B. subtilis and S. aureus, as well as fungal strains. rjptonline.org Another comprehensive study highlighted that specific synthesized pyrroles and their fused pyrimidine (B1678525) and triazine forms inhibited the growth of important human pathogens, including C. albicans, A. fumigatus, and F. oxysporum. tandfonline.com The development of new pyrrole-based compounds is seen as a promising strategy to combat the growing issue of antimicrobial resistance. dntb.gov.ua

Antiviral: The antiviral potential of pyrrole analogs has also been recognized. mdpi.com Research into pyrrole derivatives has demonstrated activity against viruses such as Herpes Simplex Virus (HSV). mdpi.com The core structure is considered a valuable scaffold for designing novel antiviral agents, with the main protease (Mpro) of viruses being a key target for some pyrrole-based inhibitors. researchgate.net

Enzyme Inhibitory Properties (e.g., Tyrosinase, COX-2, DNA Gyrase, MAO-B)

The structural framework of this compound is conducive to interactions with various enzyme active sites, leading to inhibitory activity.

COX-2 Inhibition: Several studies have linked the anti-inflammatory properties of pyrrole derivatives to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. scirp.orgnih.gov Molecular docking studies have supported these findings, showing that certain pyrrole derivatives bind effectively to the active sites of COX-1 and COX-2 enzymes. jocpr.com

MAO-B Inhibition: In the context of neurodegenerative diseases, pyrrole-based compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B). mdpi.comnih.govmdpi.com Certain N-pyrrolyl hydrazide hydrazones demonstrated statistically significant inhibitory activity against human recombinant MAO-B, with one compound's effect being comparable to the standard inhibitor selegiline. researchgate.net This inhibition is believed to contribute to the neuroprotective effects observed with these compounds. mdpi.com